N-Benzyl-N,4-dimethyl-N~2~-(sulfanylidenemethylidene)-L-leucinamide
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Overview
Description
N-Benzyl-N,4-dimethyl-N~2~-(sulfanylidenemethylidene)-L-leucinamide is a synthetic organic compound that belongs to the class of amides This compound is characterized by the presence of a benzyl group, a dimethyl group, and a sulfanylidenemethylidene group attached to an L-leucinamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzyl-N,4-dimethyl-N~2~-(sulfanylidenemethylidene)-L-leucinamide typically involves the following steps:
Starting Materials: The synthesis begins with L-leucine, benzyl chloride, and dimethylamine.
Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent hydrolysis. A suitable solvent such as dichloromethane or tetrahydrofuran is used.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for maximizing yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-Benzyl-N,4-dimethyl-N~2~-(sulfanylidenemethylidene)-L-leucinamide can undergo various chemical reactions, including:
Oxidation: The sulfanylidenemethylidene group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the sulfanylidenemethylidene group.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, such as antimicrobial or anticancer activity.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-Benzyl-N,4-dimethyl-N~2~-(sulfanylidenemethylidene)-L-leucinamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-Benzyl-N-methyl-L-leucinamide: Lacks the dimethyl and sulfanylidenemethylidene groups.
N-Benzyl-N,4-dimethyl-L-leucinamide: Lacks the sulfanylidenemethylidene group.
N-Benzyl-N,4-dimethyl-N~2~-(methylidene)-L-leucinamide: Lacks the sulfur atom in the sulfanylidenemethylidene group.
Uniqueness
N-Benzyl-N,4-dimethyl-N~2~-(sulfanylidenemethylidene)-L-leucinamide is unique due to the presence of the sulfanylidenemethylidene group, which imparts distinct chemical and biological properties. This group can participate in specific reactions and interactions that are not possible with similar compounds lacking this functionality.
Properties
CAS No. |
919113-11-4 |
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Molecular Formula |
C16H22N2OS |
Molecular Weight |
290.4 g/mol |
IUPAC Name |
(2S)-N-benzyl-2-isothiocyanato-N,4,4-trimethylpentanamide |
InChI |
InChI=1S/C16H22N2OS/c1-16(2,3)10-14(17-12-20)15(19)18(4)11-13-8-6-5-7-9-13/h5-9,14H,10-11H2,1-4H3/t14-/m0/s1 |
InChI Key |
IXYYNWWPSXRWFF-AWEZNQCLSA-N |
Isomeric SMILES |
CC(C)(C)C[C@@H](C(=O)N(C)CC1=CC=CC=C1)N=C=S |
Canonical SMILES |
CC(C)(C)CC(C(=O)N(C)CC1=CC=CC=C1)N=C=S |
Origin of Product |
United States |
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